![molecular formula C9H9ClN2OS B493912 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 91225-68-2](/img/structure/B493912.png)
2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has a molecular weight of 228.7 .
Synthesis Analysis
The synthesis of “this compound” can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This approach could be applicable to the synthesis of "this compound".Molecular Structure Analysis
The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidin-4-one ring, which is substituted at the 2-position with a chloromethyl group and at the 6-position with an ethyl group .Its InChI Code is "1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3-4,12H,2H2,1H3,(H,11,13)" .
Scientific Research Applications
Reactivity and Synthesis of Heterocyclic Systems
One study explored the reactivity of related pyrido and furo(thieno)pyrimidin-7(8)-ones with alkyl mono- and di-halides. This led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in pharmaceutical applications (Sirakanyan et al., 2015).
Green Synthesis Approaches
Another study reported a green synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds known for their pharmacological importance. The researchers developed a catalytic four-component reaction that simplifies the synthesis process, making it more environmentally friendly and economically feasible (Shi et al., 2018).
Microwave-Assisted Synthesis
A study utilizing microwave irradiation for the synthesis of thiazolopyrimidinones demonstrated an efficient and rapid method to obtain potentially bioactive compounds. This approach underscores the role of modern synthetic techniques in accelerating the discovery of new drugs (Djekou et al., 2006).
Structural and Biological Activity Studies
Research into the synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed compounds with significant anti-inflammatory, CNS depressant, and antimicrobial activities. These findings highlight the potential therapeutic applications of thieno[2,3-d]pyrimidine derivatives (Ashalatha et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one is the E3 ubiquitin ligase TRIM25 expressed in tumor cells . TRIM25 plays a crucial role in the ubiquitination and degradation of GPX4, a key enzyme in the prevention of ferroptosis, a form of regulated cell death .
Mode of Action
This compound acts as a ferroptosis inducer . It selectively interacts with a specific structural domain of TRIM25, leading to the ubiquitination and degradation of GPX4 . This process results in the induction of ferroptosis in cancer cells .
Biochemical Pathways
The compound’s action affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides . The degradation of GPX4, an enzyme that reduces lipid peroxides, leads to the accumulation of these harmful compounds, triggering ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis in cancer cells . By degrading GPX4, the compound allows for the accumulation of lipid peroxides, leading to cell death . This makes this compound a potential antitumor agent .
properties
IUPAC Name |
2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBIRTSAZOYXAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.